molecular formula C6H12ClNO B13058095 (2-Azabicyclo[3.1.0]hexan-1-YL)methanol hcl

(2-Azabicyclo[3.1.0]hexan-1-YL)methanol hcl

Cat. No.: B13058095
M. Wt: 149.62 g/mol
InChI Key: WENMMSZWPUEJNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Azabicyclo[310]hexan-1-YL)methanol hydrochloride is a chemical compound with the molecular formula C6H12ClNO It is a bicyclic structure containing a nitrogen atom, making it part of the azabicyclo family

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(2-Azabicyclo[3.1.0]hexan-1-YL)methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

(2-Azabicyclo[3.1.0]hexan-1-YL)methanol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action for (2-Azabicyclo[3.1.0]hexan-1-YL)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into certain biological receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Azabicyclo[3.1.0]hexan-1-YL)methanol hydrochloride is unique due to its specific bicyclic structure, which provides distinct chemical and biological properties.

Properties

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

IUPAC Name

2-azabicyclo[3.1.0]hexan-1-ylmethanol;hydrochloride

InChI

InChI=1S/C6H11NO.ClH/c8-4-6-3-5(6)1-2-7-6;/h5,7-8H,1-4H2;1H

InChI Key

WENMMSZWPUEJNY-UHFFFAOYSA-N

Canonical SMILES

C1CNC2(C1C2)CO.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.